1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a 4-cyanophenoxy group.
Preparation Methods
The synthesis of 1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Nucleophilic Substitution: The 4-cyanophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a halogenated cyclopropane carboxylic acid.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for hydrolysis.
Scientific Research Applications
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biochemical pathways is beneficial.
Mechanism of Action
The mechanism of action of 1-(4-cyanophenoxy)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(4-Cyanophenoxy)cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid: This compound has a chlorine atom instead of a cyanide group, leading to different reactivity and biological activity.
1-(4-Methoxyphenoxy)cyclopropane-1-carboxylic acid:
1-(4-Nitrophenoxy)cyclopropane-1-carboxylic acid: The nitro group introduces different electronic effects, influencing the compound’s reactivity and interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1698097-37-8 |
---|---|
Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.